Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate
Description
Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate is a heterocyclic compound featuring a benzoxazine core fused with a six-membered ring containing two oxygen atoms and one nitrogen atom. The structure includes a methyl ester group at position 7 and two ketone groups at positions 2 and 2.
Properties
Molecular Formula |
C10H7NO5 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
methyl 2,4-dioxo-1H-3,1-benzoxazine-7-carboxylate |
InChI |
InChI=1S/C10H7NO5/c1-15-8(12)5-2-3-6-7(4-5)11-10(14)16-9(6)13/h2-4H,1H3,(H,11,14) |
InChI Key |
NHZXTKWCFWVPJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)OC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with diethyl carbonate in the presence of a base, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Carboxylate Group
The methyl ester moiety undergoes nucleophilic substitution reactions under basic or acidic conditions:
These reactions are critical for modifying the carboxylate group to enhance solubility or biological activity .
Cyclization and Condensation Reactions
The oxazine ring participates in cyclization reactions to form fused heterocycles:
Vilsmeier–Haack Reaction
Treatment with Vilsmeier–Haack reagent (POCl₃/DMF) introduces electrophilic chlorine at position 3, enabling subsequent nucleophilic aromatic substitution (SₙAr) with indoles:
textReaction Pathway: 3-Chloro intermediate → SₙAr with indoles → 3-Aryl-2H-benzo[b][1,4]oxazin-2-ones
| Indole Derivative | Product | Yield | Conditions |
|---|---|---|---|
| Indole | Cephalandole A (natural product) | 82% | Microwave, 100°C, 15 min |
| 5-Methoxyindole | 5-Methoxy-substituted benzoxazine | 88% | Microwave, 100°C, 15 min |
| 2-Methylindole | 2-Methyl-substituted benzoxazine | 72% | Microwave, 100°C, 15 min |
This method is notable for being metal-free and producing high-purity products .
Cyclocondensation with Diamines
Reaction with ethylenediamine under reflux forms quinazoline-2,4-dione derivatives via ring expansion .
Ring-Opening Reactions
The oxazine ring undergoes cleavage under strong acidic or basic conditions:
| Conditions | Reagents | Products | Application |
|---|---|---|---|
| HCl (concentrated) | Hydrolysis | 2-Aminophenol and oxalic acid derivatives | Synthesis of bioactive monomers |
| NaOEt (ethanol) | Alkaline cleavage | Methyl 2-amino-5-carboxybenzoate | Intermediate for polymer synthesis |
These reactions are reversible and highly dependent on pH .
Electrophilic Aromatic Substitution
The benzene ring undergoes substitution at electron-rich positions (C-5 and C-8):
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 | 5-Nitrobenzoxazine derivative |
| Sulfonation | SO₃/H₂SO₄ | C-8 | 8-Sulfobenzoxazine derivative |
The carboxylate group directs electrophiles to the meta and para positions .
Oxidation
The dioxo system is resistant to further oxidation, but the benzene ring can be oxidized with KMnO₄ to yield quinone derivatives.
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the oxazine ring to a dihydrobenzoxazine, altering its electronic properties.
Scientific Research Applications
Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate is a heterocyclic compound belonging to the benzoxazine family. It has a molecular weight of approximately 221.17 g/mol and a molecular formula of . This compound features a benzoxazine ring structure, characterized by a fused benzene and oxazine ring, which contributes to its unique chemical properties and biological activities.
Applications
This compound has several applications across different fields. These applications highlight its versatility and importance in various industries.
Scientific Research Applications
- Pharmacological Research The biological efficacy of this compound makes it a subject of interest in pharmacological research.
- Interaction Studies Interaction studies involving this compound focus on its interactions with biological molecules such as proteins and nucleic acids. These studies help elucidate its mechanism of action and potential therapeutic targets. Research indicates that this compound may interact with specific enzymes or receptors, influencing cellular pathways and contributing to its observed biological effects.
Mechanism of Action
The mechanism of action of Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What are the established synthetic routes for Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with cyclization of substituted benzoxazine precursors followed by esterification. Key steps include:
- Cyclocondensation : Reacting 7-carboxy-substituted benzoxazine intermediates with methylating agents under anhydrous conditions.
- Esterification : Using methanol and acid catalysts (e.g., H₂SO₄) to introduce the methyl ester group.
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions.
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclocondensation (ZnCl₂, DMF, 70°C) | 65–75 | 90 | |
| 2 | Esterification (MeOH, H₂SO₄, reflux) | 80–85 | 95 |
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the benzoxazine core and ester group. Key signals include:
- δ 3.8–4.2 ppm (singlet) : Methyl ester (-OCH₃).
- δ 6.8–7.5 ppm (multiplet) : Aromatic protons.
- IR : Peaks at ~1740 cm⁻¹ (C=O ester) and ~1670 cm⁻¹ (dioxo groups).
- HRMS : Molecular ion [M+H]⁺ at m/z consistent with C₁₁H₉NO₅ (calc. 235.05).
Q. Purity Assessment :
Advanced Research Questions
Q. What strategies are effective in designing derivatives to explore structure-activity relationships (SAR) in pharmacological studies?
Methodological Answer:
- Core Modifications : Introduce substituents at positions 2 and 4 to alter electron density and steric effects.
- Bioisosteric Replacement : Replace the ester group with amides or sulfonamides to enhance bioavailability.
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity against targets like cyclooxygenase-2 (COX-2).
Q. Case Study :
Q. How do stability studies under varying pH and temperature conditions inform storage and handling protocols?
Methodological Answer:
- pH Stability : Degrades rapidly at pH < 3 (acidic hydrolysis of ester group) and pH > 10 (ring-opening of benzoxazine).
- Thermal Stability : Stable at 25°C for 6 months; degradation observed >60°C (5% loss/month).
| Condition | Degradation Pathway | Half-Life | Storage Recommendation | Reference |
|---|---|---|---|---|
| pH 2.0 | Ester hydrolysis | 2 hours | Avoid acidic buffers | |
| pH 9.0 | Ring-opening | 24 hours | Store in neutral pH |
Q. What contradictions exist in reported biological activities of benzoxazine derivatives, and how can experimental variables be controlled?
Methodological Answer:
- Contradiction : Some studies report anti-inflammatory activity, while others note cytotoxicity at similar concentrations.
- Resolution :
- Standardize Assays : Use consistent cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models.
- Control Solvents : Avoid DMSO >0.1% to prevent false-positive cytotoxicity .
Q. What computational methods predict the reactivity and binding interactions of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
